n-(4-(Furan-2-yl)butan-2-yl)butyramide
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]butanamide |
InChI |
InChI=1S/C12H19NO2/c1-3-5-12(14)13-10(2)7-8-11-6-4-9-15-11/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,13,14) |
InChI Key |
JXBGCDGKJMLMDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)CCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The most widely documented method involves coupling 4-(furan-2-yl)butan-2-amine with butyric acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Procedure :
- Combine butyric acid (5 mmol), 4-(furan-2-yl)butan-2-amine (5 mmol), DMAP (0.25 mmol), and DCM (20 mL) under nitrogen.
- Add DCC (6 mmol) and stir for 12–16 hours at room temperature.
- Filter precipitated N,N'-dicyclohexylurea (DCU) and concentrate the filtrate.
- Purify the crude product via silica gel chromatography (ethyl acetate/petroleum ether gradient).
Key Optimization Parameters :
- Coupling Agent : DCC outperforms alternatives like EDCl or HATU in this system due to its compatibility with furan-containing substrates.
- Catalyst : DMAP accelerates acylation by stabilizing the reactive intermediate.
- Solvent : Dichloromethane ensures solubility of both polar and nonpolar intermediates.
Side Reactions and Mitigation
- DCU Formation : A stoichiometric byproduct removed via filtration.
- Furan Ring Sensitivity : Mild conditions (room temperature, inert atmosphere) prevent ring-opening or polymerization.
Alternative Method: Schotten-Baumann Reaction
For scale-up synthesis, the Schotten-Baumann method offers a biphasic approach:
Procedure :
- Dissolve 4-(furan-2-yl)butan-2-amine (5 mmol) in aqueous sodium hydroxide (10% w/v).
- Add butyryl chloride (6 mmol) dropwise under vigorous stirring.
- Extract the product with ethyl acetate, dry over magnesium sulfate, and concentrate.
Yield : 65–70% (lower than DCC method due to competing hydrolysis of butyryl chloride).
Advantages :
- No coupling agent required.
- Faster reaction time (2–4 hours).
Limitations :
- Requires strict pH control to minimize amine protonation.
Intermediate Synthesis: 4-(Furan-2-yl)butan-2-amine
Reductive Amination of 4-(Furan-2-yl)butan-2-one
Procedure :
- React 4-(furan-2-yl)butan-2-one (10 mmol) with ammonium acetate (15 mmol) in methanol.
- Add sodium cyanoborohydride (12 mmol) and stir at 50°C for 24 hours.
- Quench with aqueous HCl, extract with DCM, and purify via distillation.
Yield : 60–65%.
Oxime Reduction Pathway
- Convert 4-(furan-2-yl)butan-2-one to its oxime using hydroxylamine hydrochloride in ethanol/pyridine.
- Reduce the oxime with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.
Yield : 55–58% (lower efficiency due to stereochemical complications).
Characterization and Analytical Data
Spectroscopic Profiles
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 209.28 g/mol |
| Melting Point | 90–93°C |
| Solubility | Soluble in DCM, THF |
Industrial and Research Applications
This compound serves as:
- A precursor for bioactive molecules targeting neurological disorders.
- A ligand in catalytic asymmetric synthesis.
Chemical Reactions Analysis
Types of Reactions
n-(4-(Furan-2-yl)butan-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various furan derivatives, saturated compounds, and substituted furan compounds.
Scientific Research Applications
n-(4-(Furan-2-yl)butan-2-yl)butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of n-(4-(Furan-2-yl)butan-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The furan ring and butyramide moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from the Same Chemical Family
highlights two closely related compounds:
- n-(4-(Furan-2-yl)butan-2-yl)acetamide (CAS: 880-33-1): Substitutes the butyramide group with a shorter acetamide (-COCH3) chain.
- n-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide (CAS: 1252315-83-5): Features a methoxyacetamide group (-COCH2-OCH3), introducing additional polarity.
Key Differences and Implications:
| Property | n-(4-(Furan-2-yl)butan-2-yl)butyramide | n-(4-(Furan-2-yl)butan-2-yl)acetamide | n-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide |
|---|---|---|---|
| Acyl Chain Length | C4 (butyramide) | C2 (acetamide) | C2 with methoxy substituent |
| Predicted logP | Higher (more lipophilic) | Lower | Moderate (polar methoxy group counteracts lipophilicity) |
| Solubility | Likely lower in aqueous media | Higher | Higher due to methoxy polarity |
| Synthetic Complexity | Moderate | Simpler | Higher (additional functional group) |
The methoxyacetamide variant balances lipophilicity and polarity, which may favor solubility in polar solvents .
Comparison with Heterocyclic Derivatives
describes LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), a 1,3,4-oxadiazole derivative sharing the furan-2-yl group.
Structural and Functional Contrasts:
| Property | This compound | LMM11 |
|---|---|---|
| Core Structure | Simple amide | 1,3,4-Oxadiazole ring |
| Functional Groups | Butyramide, furan | Sulfamoyl, benzamide, oxadiazole, furan |
| Predicted Bioactivity | Moderate (amide stability) | Enhanced (oxadiazole improves metabolic stability) |
| Applications | Research chemical | Antifungal candidate (tested alongside fluconazole) |
LMM11’s oxadiazole core and sulfamoyl group likely confer greater metabolic stability and target affinity, as oxadiazoles are recognized bioisosteres for esters and carbamates. However, the synthetic complexity of LMM11 exceeds that of the target compound, which may limit scalability .
Comparison with Complex Amide Derivatives
lists structurally intricate amides (e.g., compounds m, n, o) featuring multiple aromatic and heterocyclic substituents. These compounds lack the furan moiety but share amide bonding patterns.
Notable Differences:
- Steric Hindrance : The target compound’s linear butan-2-yl chain reduces steric hindrance compared to the bulky diphenylhexane backbones in ’s compounds.
- Hydrogen Bonding: The absence of hydroxyl or tetrahydro-pyrimidinone groups in the target compound may reduce hydrogen-bonding capacity, affecting solubility and target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
